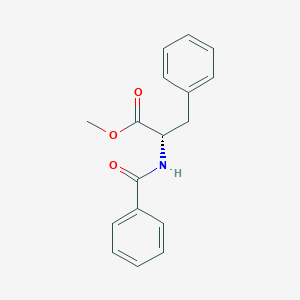![molecular formula C12H13ClN2O B1583987 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 52191-26-1](/img/structure/B1583987.png)
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Descripción general
Descripción
“2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound . It has a molecular formula of C12H13ClN2O and a molecular weight of 236.7 .
Physical And Chemical Properties Analysis
“2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a solid . It has a molecular weight of 236.7 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including compounds similar to 3-(Chloroacetamidoethyl)indole, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The chloroacetamide group in these molecules may interact with viral proteins, disrupting their function and replication.
Anti-inflammatory Properties
The indole moiety is a common feature in many anti-inflammatory drugs. The structural similarity of 3-(Chloroacetamidoethyl)indole to other indole derivatives suggests potential anti-inflammatory applications. This could be due to the inhibition of pro-inflammatory cytokines or the modulation of immune cell activity .
Anticancer Potential
Some indole derivatives have been found to exert inhibitory activities on cancer cell proliferation. The chloroacetamide group, in particular, may be involved in mechanisms that induce apoptosis in malignant cells. Research into similar compounds has shown promise in targeting melanoma cells .
Antimicrobial Efficacy
Indole compounds have been reported to possess antimicrobial activity, which includes antibacterial and antifungal effects. The presence of a chloroacetamide moiety could enhance this activity, as chloro-substituted compounds have exhibited significant antifungal properties .
Neuroprotective Effects
Research on indole derivatives has indicated potential neuroprotective effects. Compounds with structural similarities to 3-(Chloroacetamidoethyl)indole may protect neuroglial cells from oxidative stress and apoptosis, although the exact mechanisms are still being explored .
Chemical Synthesis and Drug Development
As a building block in chemical synthesis, 3-(Chloroacetamidoethyl)indole can be used to create a variety of pharmacologically active compounds. Its reactivity and ability to form stable structures make it valuable for developing new drugs with diverse biological activities .
Safety and Hazards
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The interaction of these compounds with their targets can lead to various effects, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . These effects can lead to downstream changes that contribute to the compound’s overall biological activity .
Propiedades
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXPQXFKCXXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342524 | |
| Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
CAS RN |
52191-26-1 | |
| Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the rearrangement reaction involving 2-Chloroacetyl tetrahydro-β-carbolines in the synthesis of functionalized diketopiperazines?
A1: The research paper by Davyt et al. [] highlights a crucial step in the synthesis of functionalized diketopiperazines, which involves the rearrangement of 2-Chloroacetyl tetrahydro-β-carbolines. Upon treatment with N-bromosuccinimide (NBS), these compounds undergo rearrangement to yield the desired 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide derivatives. This rearrangement is significant because it sets the stage for the subsequent cyclization reaction with primary amines, ultimately leading to the formation of the targeted functionalized diketopiperazines. This synthetic strategy offers a valuable pathway for accessing diverse diketopiperazine analogues with potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




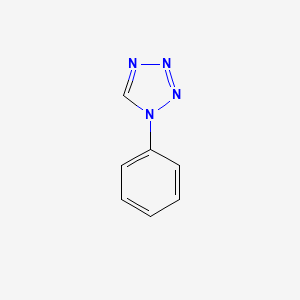
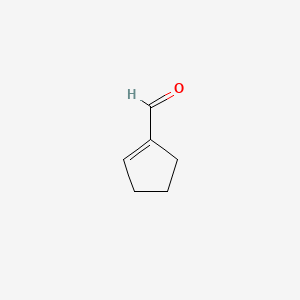

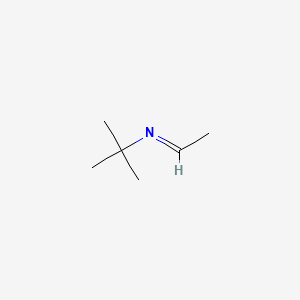



![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

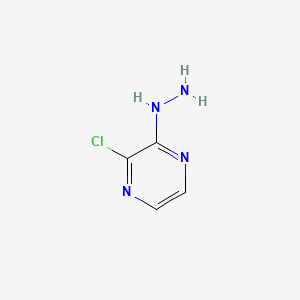
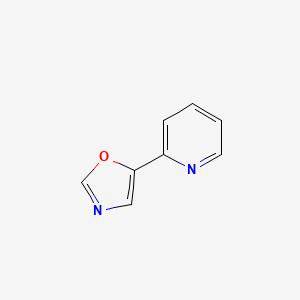
![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)
